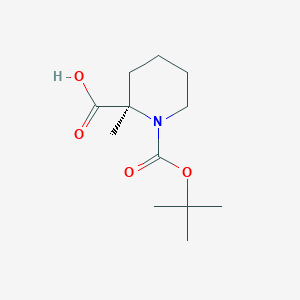

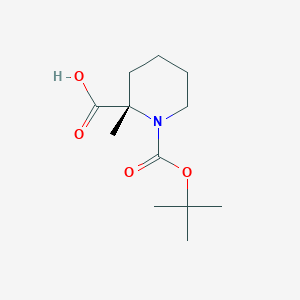

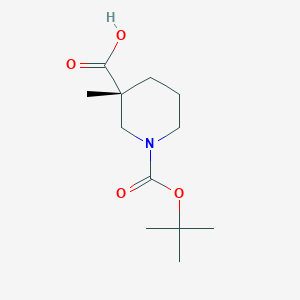

(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

Übersicht

Beschreibung

“(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

The synthesis of compounds with a Boc group can be achieved using various methods. One such method involves the direct introduction of the Boc group into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis

The Boc group has the formula C5H9O2 . It is a carbamate, which means it contains a carbonyl (C=O) group and an ether (R-O-R’) group . The Boc group is attached to the molecule it is protecting through the carbonyl group .Chemical Reactions Analysis

The Boc group can be removed from the molecule it is protecting through a process called deprotection . This process involves the use of an acid, such as trifluoroacetic acid (TFA), which protonates the carbamate, leading to the loss of the tert-butyl cation and the formation of a carbamic acid . This carbamic acid then undergoes decarboxylation to produce the free amine .Physical and Chemical Properties Analysis

The Boc group has a net charge of 0 and an average mass of 101.12376 . It is a stable group that can withstand various reaction conditions .Wissenschaftliche Forschungsanwendungen

Impact on Biocatalyst Inhibition

Carboxylic acids are recognized for their dual role as biorenewable chemicals and as microbial inhibitors. Their inhibitory effects on microbes, such as Escherichia coli and Saccharomyces cerevisiae, are significant due to their routine use as food preservatives. This review elucidates the mechanisms through which carboxylic acids impact microbial cell membranes and internal pH, highlighting the metabolic engineering strategies that can enhance microbial robustness against these compounds (Jarboe, Royce, & Liu, 2013).

Biological Activities and Chemical Applications

Carboxylic acids, including neo fatty acids and their derivatives, show various biological activities, making them potential candidates for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. This review also explores synthetic bioactive compounds containing a tertiary butyl group(s) with high activities in these areas. The applications of some carboxylic acid derivatives in cosmetic, agronomic, and pharmaceutical industries are considered, emphasizing the unique positioning of such compounds in scientific research and industrial applications (Dembitsky, 2006).

Supercritical Fluids in Reactive Extraction

The use of supercritical CO2 as a solvent in the reactive extraction of carboxylic acids presents an efficient, environmentally friendly method for separating these acids from aqueous solutions. This method offers advantages in yield, simplicity, and competitiveness over traditional separation methods, underlining the potential of supercritical reactive extraction processes in industrial applications (Djas & Henczka, 2018).

Levulinic Acid in Drug Synthesis

Levulinic acid, a key biomass-derived building block, has been highlighted for its flexibility in drug synthesis. Its application ranges from direct use as a raw material in drug synthesis to modifying chemical reagents, showcasing its potential to simplify drug synthesis processes and reduce costs. This comprehensive review underscores levulinic acid's untapped potential in medicine, including cancer treatment and the development of medical materials (Zhang et al., 2021).

Wirkmechanismus

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis . It is introduced into a molecule to protect a functional group from unwanted reactions, allowing for chemoselectivity in subsequent chemical reactions .

Mode of Action

The mode of action of this compound likely involves the Boc group acting as a protecting group during organic synthesis . The Boc group can be removed under acidic conditions, revealing the protected functional group . This allows for selective reactions to occur at other parts of the molecule without affecting the protected group .

Biochemical Pathways

The use of boc groups in organic synthesis can influence a wide range of biochemical pathways, depending on the specific molecule being synthesized and the functional group being protected .

Pharmacokinetics

The boc group is known to be stable under physiological conditions, which can influence the compound’s bioavailability .

Result of Action

The result of the compound’s action is largely dependent on the specific context in which it is used. In general, the introduction and subsequent removal of the Boc group allows for selective reactions to occur, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the stability of the Boc group can be influenced by temperature, with higher temperatures facilitating its removal .

Zukünftige Richtungen

The use of Boc groups in organic synthesis continues to be an area of active research. New methods for the introduction and removal of Boc groups are being developed, and these methods are being applied to the synthesis of complex organic molecules . The development of more efficient and sustainable methods for Boc group introduction and removal is a key focus of this research .

Eigenschaften

IUPAC Name |

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXXVZMKUJADB-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

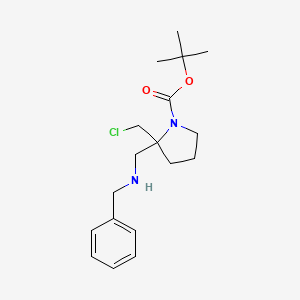

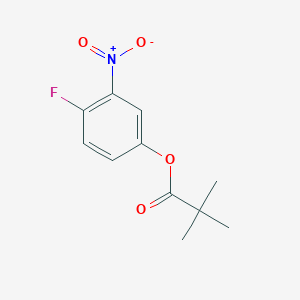

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

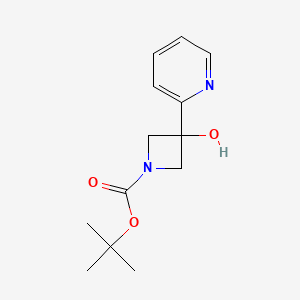

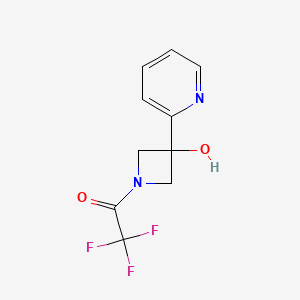

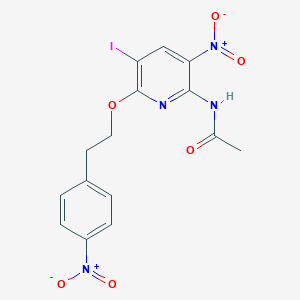

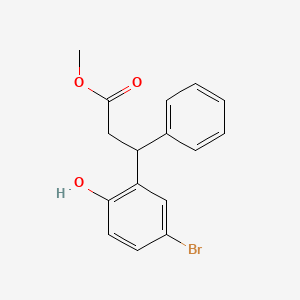

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3102134.png)